![molecular formula C13H11ClN2O3S B8667636 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8667636.png)
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol
描述
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a thiazole ring, a cyclobutanol moiety, and a chloronitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-bromo-1-(3-chloro-5-nitrophenyl)ethanone with thiourea under basic conditions . The resulting thiazole intermediate is then subjected to cyclization with cyclobutanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloronitrophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of the cyclobutanol moiety distinguishes it from other thiazole-containing compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C13H11ClN2O3S |
|---|---|
分子量 |
310.76 g/mol |
IUPAC 名称 |
1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H11ClN2O3S/c14-9-4-8(5-10(6-9)16(18)19)11-7-15-12(20-11)13(17)2-1-3-13/h4-7,17H,1-3H2 |
InChI 键 |
IDSJVSDUTBZJGF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=NC=C(S2)C3=CC(=CC(=C3)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
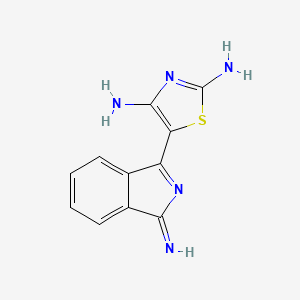
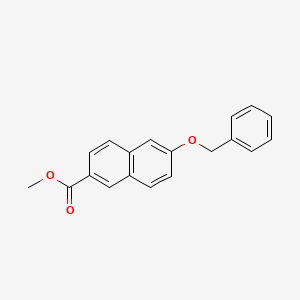
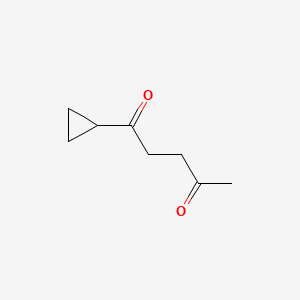
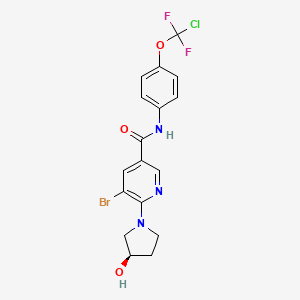
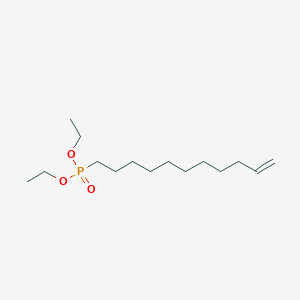
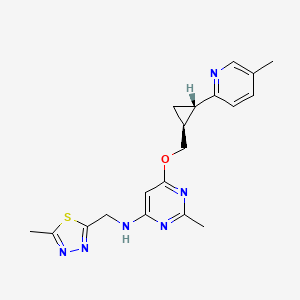
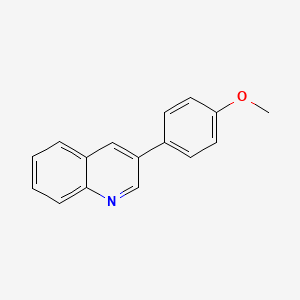
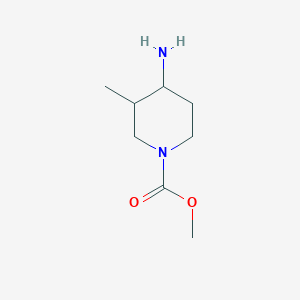
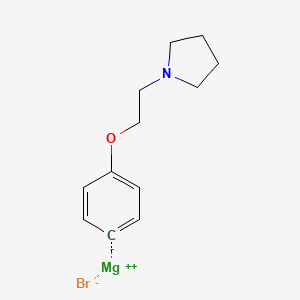
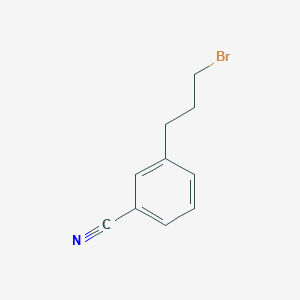
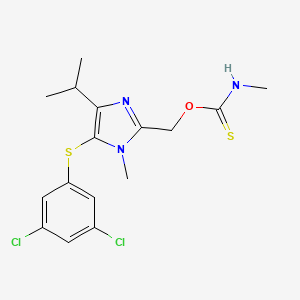
![1-Chloro-2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]ethane](/img/structure/B8667630.png)
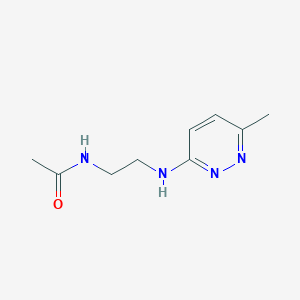
![5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B8667647.png)
